(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine
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Overview
Description
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine, also known as CMPEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPEA is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes, such as dihydrofolate reductase, which is involved in DNA synthesis and cell proliferation. This compound may also modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, or programmed cell death, and inhibit cell proliferation. It has also been shown to reduce the migration and invasion of cancer cells. In animal models of inflammatory diseases, this compound has been found to reduce inflammation and oxidative stress. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine has several advantages for lab experiments, including its relative ease of synthesis and its potential therapeutic applications. However, it also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine, including further investigation of its mechanism of action, optimization of its synthesis, and evaluation of its potential therapeutic applications in humans. Additionally, future studies could explore the use of this compound in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects.
Synthesis Methods
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine has been synthesized using various methods, including the reaction of 6-chloro-2-methanesulfonyl-pyrimidin-4-amine with ethylamine. Another method involves the reaction of 6-chloro-2-methanesulfonyl-pyrimidin-4-amine with ethyl chloroformate, followed by the addition of ammonia. The resulting product is then treated with ethanol and hydrogen chloride to yield this compound.
Scientific Research Applications
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine has been studied extensively for its potential therapeutic applications in various fields, including cancer treatment, inflammation, and neurological disorders. In cancer treatment, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammatory diseases, such as arthritis. Additionally, this compound has been investigated for its potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
6-chloro-N-ethyl-2-methylsulfonylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O2S/c1-3-9-6-4-5(8)10-7(11-6)14(2,12)13/h4H,3H2,1-2H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOBNOKMICKMEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)S(=O)(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693791 |
Source
|
Record name | 6-Chloro-N-ethyl-2-(methanesulfonyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1289386-46-4 |
Source
|
Record name | 6-Chloro-N-ethyl-2-(methanesulfonyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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